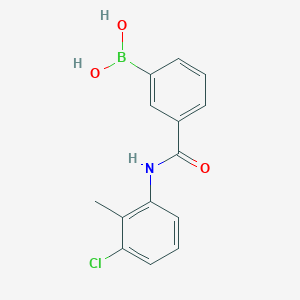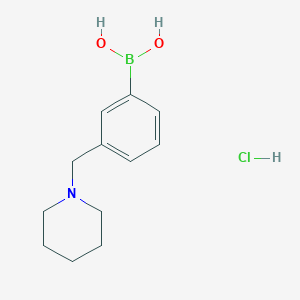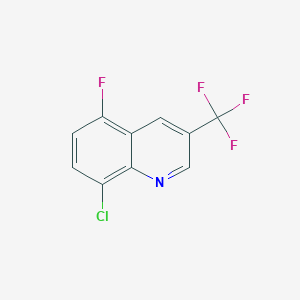
8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline
Vue d'ensemble
Description
8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline is a type of fluorinated quinoline . Fluorinated quinolines have been the subject of numerous research studies due to their remarkable biological activity and their applications in medicine . They are known to exhibit antibacterial, antineoplastic, and antiviral activities . This compound is used in the preparation of heteroaryl compounds as CXCR4 inhibitors for the treatment of CXCR4-mediated diseases .
Synthesis Analysis
The synthesis of fluorinated quinolines like 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds have also been considered .Molecular Structure Analysis
The molecular structure of 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline is characterized by a quinoline ring system, which is a widespread structure in nature . The quinoline ring system is the first representative of the family of benzazines bearing one nitrogen atom . The incorporation of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of fluorinated compounds and provide some other unique properties .Chemical Reactions Analysis
Fluorinated quinolines undergo a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They can also undergo nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Applications De Recherche Scientifique
Antimicrobial Applications
A study by Bonacorso et al. (2018) focused on synthesizing derivatives of quinolines, including 8-chloro-5-fluoro-3-(trifluoromethyl)quinoline, with potential antimicrobial activity. Unfortunately, these derivatives did not produce significant results against bacteria and fungi at various concentrations (Bonacorso et al., 2018).
Chemical Synthesis and Reactions
Safina et al. (2009) explored the reaction of various fluorinated quinolines, including 8-chloro-5-fluoro-3-(trifluoromethyl)quinoline, with nitrogen-centered nucleophiles. They found that the orientation of substitution in these reactions depends on temperature (Safina et al., 2009).
Antiproliferative and DNA/RNA-binding Properties
Meščić Macan et al. (2019) synthesized derivatives of benzimidazo[1,2-a]quinolines with potential antitumor properties. They found that fluorine introduction at specific positions and the presence of triazolyl moieties influence growth-inhibitory activity in cancer cells (Meščić Macan et al., 2019).
Synthesis and Characterization of Quinoline Derivatives
Faldu et al. (2014) conducted research on the synthesis of various quinoline derivatives, including 8-chloro-5-fluoro-3-(trifluoromethyl)quinoline, for potential biological applications. These compounds were evaluated for in vitro antimicrobial activity (Faldu et al., 2014).
Photophysical and Modeling Study
Casnati et al. (2003) investigated quinoline-containing fluoroionophores, including 8-alkoxy-5-chloroquinoline fluorophores. They focused on the binding properties of these compounds, indicating their potential in ion detection and photophysical applications (Casnati et al., 2003).
Mécanisme D'action
While the specific mechanism of action for 8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline is not mentioned in the retrieved papers, fluorinated quinolines in general are known to exhibit antibacterial, antineoplastic, and antiviral activities . They are used in the preparation of heteroaryl compounds as CXCR4 inhibitors for the treatment of CXCR4-mediated diseases .
Propriétés
IUPAC Name |
8-chloro-5-fluoro-3-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF4N/c11-7-1-2-8(12)6-3-5(10(13,14)15)4-16-9(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLFPAINOKJARH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-5-fluoro-3-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B1453368.png)


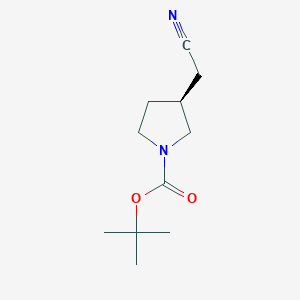
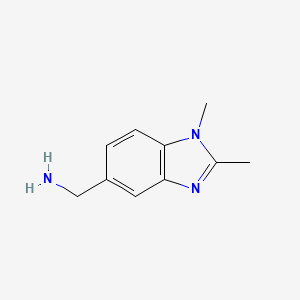

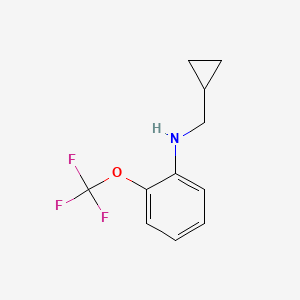
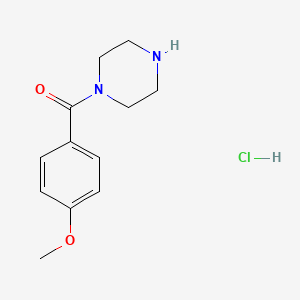
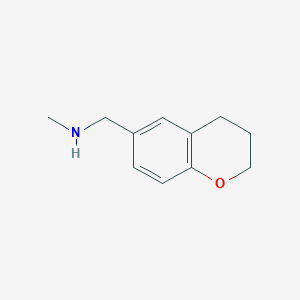
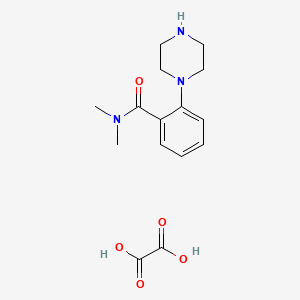

![6-Nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1453389.png)
